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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484

Ampelopsin F: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F is a naturally occurring oligostilbene with a complex polycyclic structure. This
document provides a detailed overview of its chemical properties, including its definitive
chemical structure, molecular formula, and key identifiers. It outlines the total synthesis of (+)-
Ampelopsin F, providing a comprehensive experimental protocol. Furthermore, this guide
summarizes the current knowledge on the biological activities of Ampelopsin F, with a focus
on its antioxidant properties, and presents the available experimental methodologies. While the
direct signaling pathways modulated by Ampelopsin F remain to be elucidated, this guide
serves as a foundational resource for researchers interested in the further investigation and
potential therapeutic development of this intricate natural product.

Chemical Structure and Identification

Ampelopsin F is a resveratrol dimer characterized by a rigid tetracyclic core. It exists as at
least two enantiomers, (+) and (-)-Ampelopsin F. The molecular formula for Ampelopsin F is
C2sH2206, with a corresponding molecular weight of approximately 454.5 g/mol .[1]

Table 1: Chemical Identifiers for (+)-Ampelopsin F
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Identifier Value

(1S,8R,9R)-8,16-his(4-
hydroxyphenyl)tetracyclo[7.6.1.02,7.01°,15]hexad

IUPAC Name
eca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-
tetrol

Molecular Formula C28H2206

Molecular Weight 454.5 g/mol

C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-
SMILES LINK--
C5=C3C=C(C=C50)0)C6=CC=C(C=C6)0)O

INChI=1S/C28H2206/c29-15-5-1-13(2-6-15)23-
25-19(9-17(31)11-21(25)33)28-24(14-3-7-
InChl 16(30)8-4-14)27(23)20-10-18(32)12-
22(34)26(20)28/h1-12,23-24,27-
34H/t23-,24?,27+,28-/m1/s1

PubChem CID 46230189

Note: A PubChem entry for (-)-Ampelopsin F lists a molecular formula of C29H2206, however,
this is likely an error as the accepted structure and the total synthesis of the enantiomer
correspond to C28H2206.

Table 2: Spectroscopic Data for Synthetic (x)-Ampelopsin F
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1H NMR (500 MHz, CDs0D)

3C NMR (125 MHz, CDs0D)

5 7.23 (d, J = 8.5 Hz, 2H) 3 157.9
57.18 (d, J = 8.5 Hz, 2H) 5 156.4
5 6.99 (s, 1H) 3 145.8
5 6.80 (d, J = 8.5 Hz, 2H) 31455
5 6.74 (d, J = 8.5 Hz, 2H) 5134.8
5 6.68 (s, 1H) 5132.7
5 6.55 (s, 1H) 5131.9
5 6.33 (s, 1H) 3130.8
5 4.51 (d, J = 6.0 Hz, 1H) 5129.1
5 4.43 (d, J = 6.0 Hz, 1H) 5128.6
54.28 (d, J = 6.0 Hz, 1H) 5116.2
53.99 (d, J = 6.0 Hz, 1H) 5115.8
5 115.4

5114.1

561.2

559.8

554.1

549.2

Mass Spectrometry (HRMS-ESI):m/z [M+H]* calcd for C2sH230e6: 455.1489; found: 455.1493.

Experimental Protocols

Total Synthesis of (£)-Ampelopsin F

The first total synthesis of (£)-Ampelopsin F was reported by Snyder and coworkers in 2007.

The synthesis is a multi-step process culminating in the formation of the complex tetracyclic
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core.[2][3][4]

Experimental Workflow for the Total Synthesis of (£)-Ampelopsin F

Starting Materials

Commercially Available Phenols

Synthesis of Intermediate

Key Syntlvletic Steps

Multi-step sequence to form key diaryl alcohol intermediate

ore Formation

Acid-promoted cyclization and bromination

ebromination

Radical reduction to remove bromine atoms

inal Deprotection

Deprotection of hydroxyl groups

Final Product

y
(x)-Ampelopsin F

Click to download full resolution via product page
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Caption: Key stages in the total synthesis of (x)-Ampelopsin F.

A detailed, step-by-step protocol for the synthesis is provided in the supporting information of
the original publication by Snyder et al. and is recommended for researchers attempting to
replicate this synthesis.

Isolation from Natural Sources

(-)-Ampelopsin F has been isolated from the roots of Caragana sinica. The general procedure
involves extraction with an organic solvent, followed by a series of chromatographic
separations to yield the pure compound.

General Isolation Workflow
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Dried Plant Material (e.g., roots of Caragana sinica)

'

Extraction with Organic Solvent (e.g., Acetone)

'

Concentration of Crude Extract

'

Solvent Partitioning

'

Column Chromatography (e.g., Silica Gel, Sephadex)

'

Preparative HPLC

'

Pure (-)-Ampelopsin F

Click to download full resolution via product page

Caption: A typical workflow for the isolation of Ampelopsin F from a natural source.

Antioxidant Activity Assays

The antioxidant potential of a compound can be evaluated using various in vitro assays. The
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-
sulfonic acid)) assays are commonly employed to measure the radical scavenging capacity.
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Protocol for DPPH Radical Scavenging Assay:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

Prepare a series of dilutions of Ampelopsin F in a suitable solvent.

In a 96-well plate, add a specific volume of the Ampelopsin F solution to the DPPH solution.
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

Measure the absorbance at a specific wavelength (typically around 517 nm) using a
microplate reader.

A control containing the solvent and DPPH solution is also measured.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100

The ICso value (the concentration of the compound that scavenges 50% of the DPPH
radicals) is determined by plotting the percentage of inhibition against the concentration of
Ampelopsin F.

Protocol for ABTS Radical Cation Scavenging Assay:

The ABTS radical cation (ABTSe+) is generated by reacting ABTS stock solution (e.g., 7 mM)
with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at
room temperature for 12-16 hours before use.

The ABTSe+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered
saline) to an absorbance of 0.70 £ 0.02 at 734 nm.

A specific volume of various concentrations of Ampelopsin F is added to the diluted ABTSe+
solution.

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

The percentage of inhibition is calculated similarly to the DPPH assay.
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e The ICso value is then determined from the concentration-response curve.

Table 3: Reported Antioxidant Activity for Oligostilbenes from Caragana sinica

. . Lipid Peroxidation
DPPH Scavenging Activity

Compound Inhibitory Activity (ICso,
(ICs0, pM)
pM)
(+)-Ampelopsin F Moderate Moderate
Caragasinin A 34.7+1.0
Caraphenol B - 89.1+23
Caragasinin B 56.2+1.5 65.4+1.8

Note: Specific ICso values for (+)-Ampelopsin F were not explicitly provided in the cited
literature, but its activity was characterized as moderate.

Biological Activity and Signaling Pathways

The biological activities of Ampelopsin F are not as extensively studied as those of its
monomeric precursor, resveratrol. However, preliminary studies suggest that it possesses
noteworthy antioxidant properties. As an oligostilbene, it is plausible that Ampelopsin F shares
some of the broader biological effects attributed to this class of compounds, which include anti-
inflammatory, neuroprotective, and cardioprotective activities.

To date, there is no direct evidence in the scientific literature implicating Ampelopsin F in the
modulation of specific signaling pathways. Research in this area has predominantly focused on
Ampelopsin (Dihydromyricetin), a flavonoid with a distinct chemical structure and biological
profile. Therefore, the signaling pathways affected by Ampelopsin F remain an open area for
future investigation.

Logical Relationship of Potential Research Areas
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Ampelopsin F

Antioxidant Activity | Other Potential Bioactivities (Anti-inflammatory, etc.):

4

Click to download full resolution via product page

Caption: A proposed logical flow for future research on Ampelopsin F's bioactivity.

Conclusion

Ampelopsin F is a structurally complex oligostilbene with demonstrated antioxidant properties.
This guide has provided a detailed overview of its chemical structure, a comprehensive
protocol for its total synthesis, and methodologies for assessing its biological activity. While the
full spectrum of its pharmacological effects and the underlying molecular mechanisms,
particularly its engagement with cellular signaling pathways, are yet to be explored, the
information compiled herein provides a solid foundation for future research. The intricate
architecture and biological potential of Ampelopsin F make it a compelling target for further
investigation in the fields of medicinal chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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